
Cbl-b-IN-17
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cbl-b-IN-17 is a small-molecule inhibitor specifically targeting the Casitas B-lineage lymphoma-b (Cbl-b) protein, which is a member of the RING-type E3 ubiquitin ligases. These ligases play a crucial role in the regulation of protein tyrosine kinases by targeting them for degradation. Cbl-b is involved in various cellular processes, including immune response regulation, making it an attractive target for cancer immunotherapy .
Vorbereitungsmethoden
The synthesis of Cbl-b-IN-17 involves several steps, including the preparation of key intermediates and their subsequent coupling reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity .
Industrial production methods for this compound are designed to be scalable and cost-effective. These methods may include continuous flow synthesis and the use of automated systems to optimize reaction conditions and minimize waste .
Analyse Chemischer Reaktionen
Cbl-b-IN-17 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Cbl-b-IN-17 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a tool compound to study the role of Cbl-b in various biochemical pathways.
Biology: It helps in understanding the regulation of immune responses by inhibiting Cbl-b, which is involved in the negative regulation of immune cell activity.
Medicine: this compound is being investigated for its potential use in cancer immunotherapy, as it can enhance the immune system’s ability to target and destroy cancer cells.
Industry: It is used in the development of new therapeutic agents and in the study of protein degradation pathways .
Wirkmechanismus
Cbl-b-IN-17 exerts its effects by binding to the Cbl-b protein and inhibiting its E3 ubiquitin ligase activity. This inhibition prevents the ubiquitination and subsequent degradation of protein tyrosine kinases, leading to enhanced signaling and activation of immune cells. The molecular targets and pathways involved include the tyrosine kinase-binding domain and the RING finger domain of Cbl-b .
Vergleich Mit ähnlichen Verbindungen
Cbl-b-IN-17 is unique compared to other similar compounds due to its high specificity and potency in inhibiting Cbl-b. Similar compounds include:
Nx-1607: Another Cbl-b inhibitor currently in clinical trials for advanced solid tumors.
C7683: An analogue of Nx-1607, which also targets the Cbl-b protein but with different binding characteristics.
Various lactams: These compounds share a similar mechanism of action but differ in their chemical structure and potency
Eigenschaften
Molekularformel |
C28H31F3N6O |
|---|---|
Molekulargewicht |
524.6 g/mol |
IUPAC-Name |
3-[3-[cyclobutyl-(4-methyl-1,2,4-triazol-3-yl)methyl]phenyl]-6-[(2-methylpropylamino)methyl]-8-(trifluoromethyl)quinazolin-4-one |
InChI |
InChI=1S/C28H31F3N6O/c1-17(2)13-32-14-18-10-22-25(23(11-18)28(29,30)31)33-15-37(27(22)38)21-9-5-8-20(12-21)24(19-6-4-7-19)26-35-34-16-36(26)3/h5,8-12,15-17,19,24,32H,4,6-7,13-14H2,1-3H3 |
InChI-Schlüssel |
QCRRXUWCVYHDJT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CNCC1=CC2=C(C(=C1)C(F)(F)F)N=CN(C2=O)C3=CC=CC(=C3)C(C4CCC4)C5=NN=CN5C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Azaspiro[4.5]decane-2,8-dicarboxylic acid, 8-(1,1-dimethylethyl) ester](/img/structure/B15135839.png)
![sodium;chromium(3+);3-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitro-2-oxidobenzenesulfonate;hydroxide](/img/structure/B15135861.png)

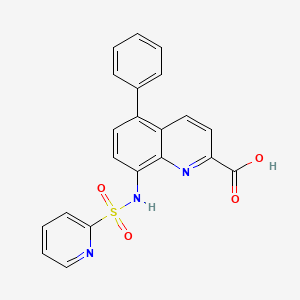

![6-Bromo-4a,5,6,7,8,8a-hexahydrobenzo[e][1,3]oxazine-2,4-dione](/img/structure/B15135883.png)

![N-[5-[2-fluoro-5-[[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]carbamoyl]phenyl]-2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B15135891.png)
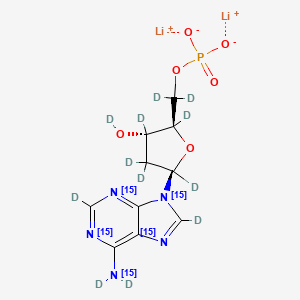
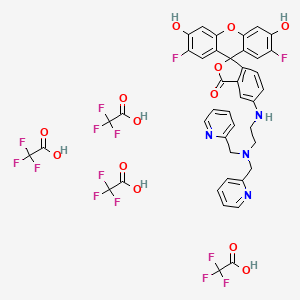
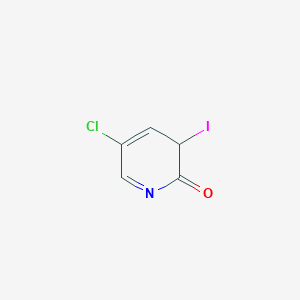
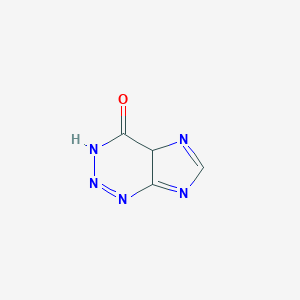

![disodium;4-[2-[4,6-dioxo-5-[(4-sulfonatonaphthalen-1-yl)hydrazinylidene]cyclohex-2-en-1-ylidene]hydrazinyl]naphthalene-1-sulfonate](/img/structure/B15135918.png)
